(2S)-(+)-Glycidyl 4-nitrobenzoate

Enzymology Biochemical Pharmacology Chiral Epoxide Metabolism

Researchers performing asymmetric synthesis or stereospecific enzyme assays require enantiomerically pure epoxide building blocks-racemic or wrong-enantiomer substitution introduces unpredictable stereochemical outcomes that erode downstream selectivity and biological relevance. (2S)-(+)-Glycidyl 4-nitrobenzoate (≥98% purity) resolves this challenge as a defined chiral synthon: • 3.7-fold lower IC₅₀ against cytosolic epoxide hydrolase versus the (2R)-enantiomer, enabling precise active-site probing and benchmark inhibitor calibration • Predictable (2S)-stereochemistry ensures reliable nucleophilic ring-opening outcomes for constructing enantiopure pharmaceuticals, agrochemicals, and natural product derivatives • Supplied with ≥98% enantiomeric excess, stored and shipped at 2-8°C to preserve stereochemical integrity from warehouse to laboratory

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
CAS No. 115459-65-9
Cat. No. B038948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-(+)-Glycidyl 4-nitrobenzoate
CAS115459-65-9
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2/t9-/m0/s1
InChIKeyMUWIANZPEBMVHH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2S)-(+)-Glycidyl 4-nitrobenzoate


(2S)-(+)-Glycidyl 4-nitrobenzoate (CAS 115459-65-9) is a chiral glycidyl ester bearing a para‑nitrobenzoate chromophore. It is supplied as a single enantiomer (≥98% purity) and is typically stored at 2–8°C . This compound serves as a versatile intermediate in asymmetric synthesis due to its reactive epoxide moiety and stereochemically defined (2S)-configuration, enabling predictable stereochemical outcomes in nucleophilic ring‑opening and subsequent functionalization reactions .

Enantiopurity Requirement: (2S)-(+)-Glycidyl 4-nitrobenzoate


Substituting (2S)-(+)-glycidyl 4-nitrobenzoate with its racemate or the opposite enantiomer is not scientifically interchangeable. In biological systems, the (2S)-enantiomer exhibits a 3.7‑fold lower IC50 against cytosolic epoxide hydrolase compared to the (2R)-form [1], demonstrating that enzyme active sites discriminate sharply between these stereoisomers. In synthetic applications, the presence of even trace enantiomeric impurities directly erodes stereoselectivity in downstream reactions [2]. Consequently, procurement of the specific (2S)-enantiomer is essential for reproducible asymmetric syntheses, accurate enzyme inhibition studies, and achieving target stereochemical purity in final products.

Quantitative Differentiation: (2S)-(+)-Glycidyl 4-nitrobenzoate vs. Analogs


Enantiomer Potency in Epoxide Hydrolase Inhibition

In direct head‑to‑head comparison using purified murine cytosolic epoxide hydrolase, (2S)-(+)-glycidyl 4-nitrobenzoate exhibited an IC50 of 140 µM, whereas the (2R)-(-)-enantiomer required a 3.7‑fold higher concentration (IC50 = 510 µM) to achieve equivalent inhibition [1][2]. This represents the largest enantioselectivity among the glycidyl 4-nitrobenzoate series tested.

Enzymology Biochemical Pharmacology Chiral Epoxide Metabolism

Enantiomer Difference in Chromosomal Aberration Assays

Among nine chiral aliphatic epoxides evaluated for in vivo genotoxicity, only glycidyl 4-nitrobenzoate displayed a statistically significant difference between its (R)- and (S)-enantiomers in the chromosomal aberration (CA) assay in mouse bone‑marrow cells . In the sister‑chromatid exchange (SCE) assay, both enantiomers exhibited differential activity relative to each other and to controls, further underscoring the stereospecific nature of the compound's biological interactions .

Genetic Toxicology Chiral Epoxide Safety Ames Assay

Lipase-Catalyzed Kinetic Resolution

A patented enzymatic resolution method using fractionated lipase preparations achieves enantiomeric excess (ee) ≥97% for glycidyl 4-nitrobenzoate enantiomers [1]. This contrasts with alternative chemical resolution approaches that typically yield lower ee or require stoichiometric chiral auxiliaries. The high ee attainable via this biocatalytic route makes the (2S)-enantiomer a reliable starting material for asymmetric syntheses where stereochemical fidelity is paramount.

Biocatalysis Chiral Resolution Lipase Engineering

Mitsunobu Esterification Synthesis

A reported Mitsunobu‑based synthesis of (2S)-(+)-glycidyl 4-nitrobenzoate proceeds with 93% yield using 4‑dimethylaminopyridine (DMAP) and triphenylphosphine in tetrahydrofuran at 20°C . This high‑yielding, mild‑condition protocol contrasts with more aggressive esterification methods (e.g., acid chloride routes) that risk epoxide ring‑opening and racemization.

Organic Synthesis Mitsunobu Reaction Chiral Epoxide Preparation

Application Scenarios for (2S)-(+)-Glycidyl 4-nitrobenzoate


Epoxide Hydrolase Selectivity Profiling

The 3.7‑fold difference in IC50 between (2S)- and (2R)-glycidyl 4-nitrobenzoate [1] makes the (2S)-enantiomer the preferred choice for investigating stereospecific inhibition of cytosolic epoxide hydrolase. Researchers can use this compound to probe the enzyme's active site geometry, to serve as a benchmark inhibitor in screening campaigns, or to calibrate assays that require a well‑characterized, enantiomerically pure ligand.

Genetic Toxicology and Chiral Safety Assessment

Because glycidyl 4-nitrobenzoate is the only epoxide among nine tested that shows a significant inter‑enantiomer difference in chromosomal aberration assays [1], the (2S)-enantiomer is uniquely valuable for studies examining how stereochemistry influences genotoxic outcomes. This scenario is relevant for toxicologists and regulatory scientists evaluating the safety of chiral epoxide intermediates.

Asymmetric Synthesis and Chiral Building Block Preparation

The high enantiomeric excess (≥97%) achievable via enzymatic resolution [1] and the efficient Mitsunobu synthesis route (93% yield) position (2S)-(+)-glycidyl 4-nitrobenzoate as a reliable chiral synthon. It is particularly well‑suited for constructing enantiomerically pure pharmaceuticals, agrochemicals, and natural product derivatives that require a stereodefined epoxide or diol precursor.

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